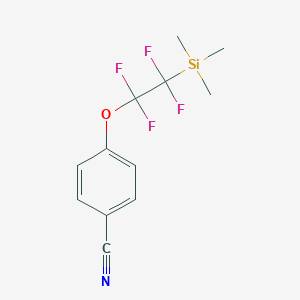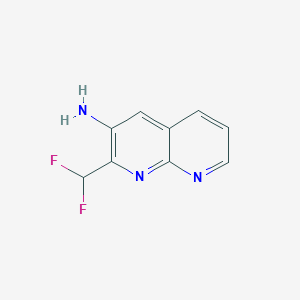
4-Cyanophenoxytetrafluoroethyl trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanophenoxytetrafluoroethyl trimethylsilane is a specialized organosilicon compound characterized by the presence of a cyanophenoxy group attached to a tetrafluoroethyl moiety, which is further bonded to a trimethylsilane group. This compound is notable for its unique chemical properties, which make it valuable in various synthetic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenoxytetrafluoroethyl trimethylsilane typically involves the reaction of 4-cyanophenol with tetrafluoroethylene under controlled conditions to form 4-cyanophenoxytetrafluoroethyl ether. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification process involves distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyanophenoxytetrafluoroethyl trimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trimethylsilane group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation: The cyanophenoxy group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone or potassium tert-butoxide in tert-butanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or borane-tetrahydrofuran complex.
Major Products
Nucleophilic Substitution: Products include substituted phenoxy derivatives.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include primary amines.
Aplicaciones Científicas De Investigación
4-Cyanophenoxytetrafluoroethyl trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drug molecules.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 4-Cyanophenoxytetrafluoroethyl trimethylsilane involves its ability to act as a nucleophilic source of the 4-cyanophenoxytetrafluoroethyl moiety. This allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyanophenoxytrimethylsilane: Lacks the tetrafluoroethyl group, making it less reactive in certain nucleophilic substitution reactions.
Tetrafluoroethyltrimethylsilane: Lacks the cyanophenoxy group, limiting its applications in the synthesis of complex organic molecules.
4-Cyanophenoxydimethylsilane: Similar structure but with different steric and electronic properties due to the presence of dimethylsilane instead of trimethylsilane.
Uniqueness
4-Cyanophenoxytetrafluoroethyl trimethylsilane is unique due to the combination of the cyanophenoxy and tetrafluoroethyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry for the development of novel compounds and materials.
Propiedades
IUPAC Name |
4-(1,1,2,2-tetrafluoro-2-trimethylsilylethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NOSi/c1-19(2,3)12(15,16)11(13,14)18-10-6-4-9(8-17)5-7-10/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHJRCQKTLLEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(OC1=CC=C(C=C1)C#N)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(4R,6R)-4-[(4S,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate](/img/structure/B8087423.png)
![6-Fluoro-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8-tetraene](/img/structure/B8087452.png)



![(3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate](/img/structure/B8087477.png)


![[(1R,2S)-2-hydroxycyclobutyl]azanium;chloride](/img/structure/B8087496.png)
![2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid hydrate](/img/structure/B8087502.png)
![1-[(1H-indol-3-yl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B8087510.png)
![2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B8087515.png)


